molecular formula C27H27N3O B10910856 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B10910856
M. Wt: 409.5 g/mol
InChI Key: JALQHDDBDYSFOZ-UHFFFAOYSA-N
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Description

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O/c1-18-9-13-22(14-10-18)26-21(4)27(23-15-11-19(2)12-16-23)30(29-26)17-25(31)28-24-8-6-5-7-20(24)3/h5-16H,17H2,1-4H3,(H,28,31)

InChI Key

JALQHDDBDYSFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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